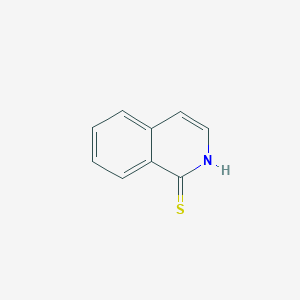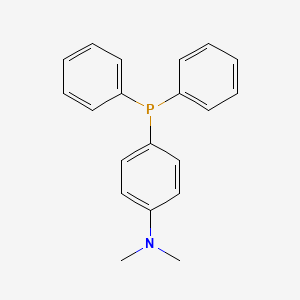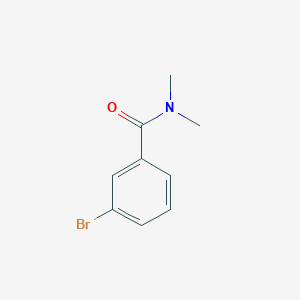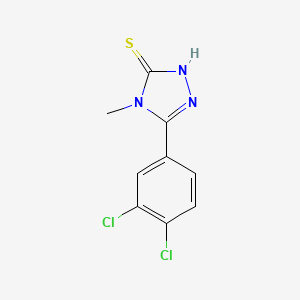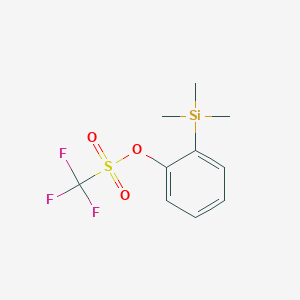
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
Overview
Description
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is a chemical compound that has garnered attention due to its role as a versatile precursor to o-benzyne, a reactive intermediate in organic synthesis. The compound is derived from phenol and has been synthesized through various methods to improve yield and reduce reaction times .
Synthesis Analysis
The synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate has been optimized over time. An efficient gram-scale preparation method starting from phenol has been developed, which involves a three-step sequence and requires only one chromatographic purification, yielding the product in 66% overall yield . Another improved method starts from 2-chlorophenol and eliminates the use of organolithium reagents, resulting in a four-step process with an 81% overall yield . These advancements in synthesis highlight the importance of this compound in organic chemistry.
Molecular Structure Analysis
While the molecular structure of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate itself is not detailed in the provided papers, related compounds such as tris(trimethylsilyl)sulfonium and methylbis(trimethylsilyl)sulfonium ions have been studied. These ions were characterized by NMR spectroscopy and theoretical studies, providing insights into the electronic environment of silicon-containing compounds .
Chemical Reactions Analysis
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is primarily known for its role in generating o-benzyne, which is a highly reactive species used in various chemical reactions. For instance, a hypervalent iodine–benzyne precursor was prepared using a related silyl compound, which upon treatment with a base, generated benzyne that was trapped by various agents . Additionally, trimethylsilyl trifluoromethanesulfonate, a related silylating agent, has been used to promote ring-opening reactions of oxiranes, leading to various organic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate are not explicitly discussed in the provided papers. However, the reactivity of similar silyl triflates has been explored. For example, trimethylsilyl trifluoromethanesulfonate has been used as a catalyst for acylation reactions and isomerization of nucleosides . Furthermore, the strength of related superacids and their silyl esters has been estimated using NMR spectroscopy, which can provide a comparative understanding of the acidity and reactivity of silyl triflates .
Scientific Research Applications
Application in Aryne Chemistry
- Scientific Field : Aryne Chemistry
- Summary of the Application : “2-(Trimethylsilyl)phenyl trifluoromethanesulfonate” is an important ortho-benzyne precursor in aryne chemistry . Arynes, or arynes, are intermediates in organic chemistry and are involved in many chemical reactions.
- Methods of Application : This compound may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature . The exact procedures and parameters would depend on the specific experiment being conducted.
Application in Asymmetric α-Arylation of Ketones
- Scientific Field : Organic Chemistry
- Summary of the Application : “2-(Trimethylsilyl)phenyl trifluoromethanesulfonate” can be used as an arylating agent for the asymmetric α-arylation of ketones . This process is important in the synthesis of various organic compounds.
- Methods of Application : The compound is used in a reaction catalyzed by Pd(dba)2 and difluorphos . The exact procedures and parameters would depend on the specific experiment being conducted.
Application in One Pot Synthesis of Carbazoles
- Scientific Field : Organic Chemistry
- Summary of the Application : “2-(Trimethylsilyl)phenyl trifluoromethanesulfonate” can be used in the one pot synthesis of carbazoles . Carbazoles are a class of organic compounds with a wide range of applications, including in pharmaceuticals and materials science.
- Methods of Application : The compound is used in a palladium-catalyzed N-arylation of anilines with phenyl triflate, followed by oxidative coupling . The exact procedures and parameters would depend on the specific experiment being conducted.
Application in Multicomponent Reaction (MCR)
- Scientific Field : Organic Chemistry
- Summary of the Application : “2-(Trimethylsilyl)phenyl trifluoromethanesulfonate” can be used in multicomponent reactions (MCRs), which are highly efficient transformations that combine three or more reactants in a single step to produce a product .
- Results or Outcomes : The use of this compound in MCRs can lead to the formation of complex organic compounds in a single step .
Application in Aryne/Heteroaryne Precursors
- Scientific Field : Organic Chemistry
- Summary of the Application : “2-(Trimethylsilyl)phenyl trifluoromethanesulfonate” can be used as a precursor for the generation of arynes and heteroarynes .
- Methods of Application : The compound can be used to generate arynes and heteroarynes under mild conditions of simple fluoride treatment at room temperature .
- Results or Outcomes : The generation of arynes and heteroarynes from this compound can lead to various chemical reactions .
Application in Benzyne Precursors Applicable under Mild Conditions
- Scientific Field : Organic Chemistry
- Summary of the Application : “2-(Trimethylsilyl)phenyl trifluoromethanesulfonate” can be used as a benzyne precursor under mild conditions .
- Methods of Application : The compound can be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature .
- Results or Outcomes : The generation of benzyne from this compound can lead to various chemical reactions .
Safety And Hazards
Future Directions
The compound is a coveted benzyne precursor and its synthesis methods are being improved to reduce reaction time and eliminate the use of certain reagents . It has potential applications in various chemical reactions .
Relevant Papers The compound has been discussed in several papers. For example, an alternate procedure for its preparation has been described . It has also been used in a novel transformation . More details can be found in the referenced papers .
properties
IUPAC Name |
(2-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O3SSi/c1-18(2,3)9-7-5-4-6-8(9)16-17(14,15)10(11,12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHPFCIWRHJDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391985 | |
| Record name | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | |
CAS RN |
88284-48-4 | |
| Record name | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1306584.png)
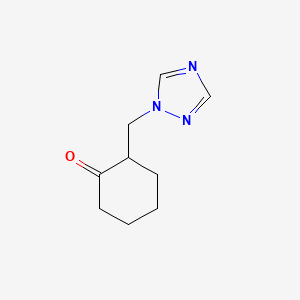
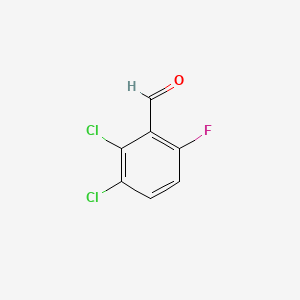
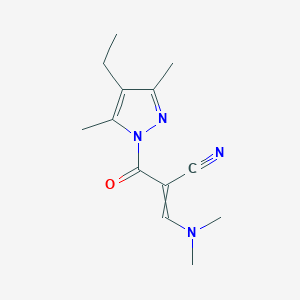
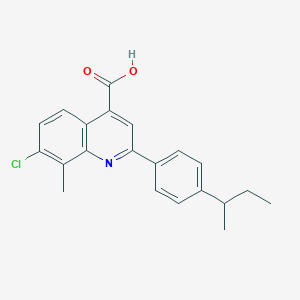
![2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one](/img/structure/B1306601.png)
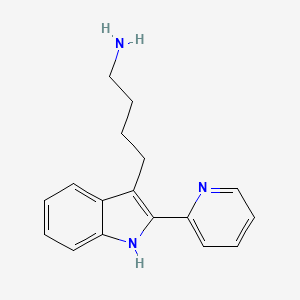

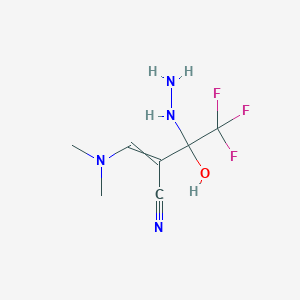
![1H-indole-3-carbaldehyde N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1306607.png)
